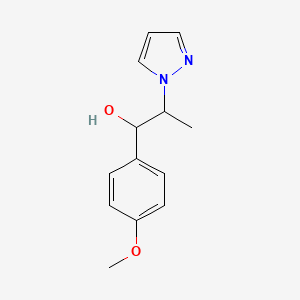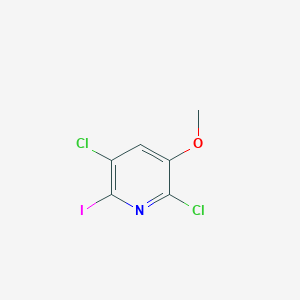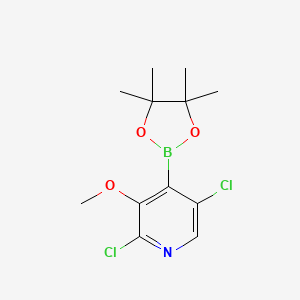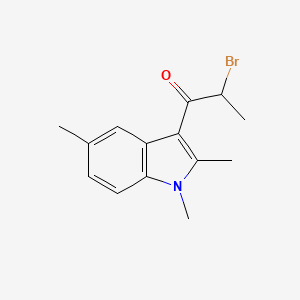
4,7-二氯-2-(4-氟苯基)喹唑啉
描述
科学研究应用
医学成像和癌症研究:
- 含有喹唑啉衍生物的铼和锝配合物,包括4,7-二氯-2-(4-氟苯基)喹唑啉,已被研究用于作为EGFR-TK成像的生物标记物,用于癌症研究。这些配合物已显示出抑制EGFR自体磷酸化和抑制细胞生长的能力,表明它们在癌症治疗和诊断中的潜力 (Fernandes et al., 2008)。
抗菌和抗病毒特性:
- 喹唑啉衍生物,如4,7-二氯-2-(4-氟苯基)喹唑啉,已被发现具有显著的抗菌活性。例如,微波合成的吡唑基-氧代丙基-喹唑啉-4(3H)-酮衍生物表现出显著的抗菌特性 (Raval et al., 2012)。
抗癌和细胞毒性研究:
- 合成了喹唑啉衍生物,并对它们对各种癌细胞系的细胞毒性进行了测试,包括乳腺癌和宫颈癌细胞。其中一些化合物显示出显著的细胞毒性,表明它们作为抗癌药物的潜力 (Mphahlele et al., 2017)。
光电材料:
- 喹唑啉,包括4,7-二氯-2-(4-氟苯基)喹唑啉等衍生物,已被研究用于光电材料的应用。它们被纳入π-扩展的共轭系统中,用于制造用于有机发光二极管(OLEDs)和其他光电设备的新材料 (Lipunova et al., 2018)。
合成和特性研究用于各种应用:
- 喹唑啉衍生物的合成和特性研究对它们在各个领域的应用至关重要。研究侧重于开发高效的合成方法,并了解它们的结构特性,以便为特定应用定制它们 (Őrfi et al., 2004)。
作用机制
The mechanism of action of quinazoline derivatives generally involves interaction with specific cellular targets, leading to changes in cellular processes and biochemical pathways. The exact targets and mode of action can vary widely depending on the specific structure and functional groups present in the quinazoline derivative .
The pharmacokinetics of quinazoline derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on their chemical structure. Factors such as solubility, stability, and permeability can influence their bioavailability and pharmacokinetics .
The action of quinazoline derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .
生化分析
Biochemical Properties
4,7-Dichloro-2-(4-fluorophenyl)quinazoline plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 4,7-Dichloro-2-(4-fluorophenyl)quinazoline can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of 4,7-Dichloro-2-(4-fluorophenyl)quinazoline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. It can also induce apoptosis, a process of programmed cell death, in certain cell types .
Molecular Mechanism
At the molecular level, 4,7-Dichloro-2-(4-fluorophenyl)quinazoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, 4,7-Dichloro-2-(4-fluorophenyl)quinazoline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dichloro-2-(4-fluorophenyl)quinazoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,7-Dichloro-2-(4-fluorophenyl)quinazoline remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,7-Dichloro-2-(4-fluorophenyl)quinazoline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
4,7-Dichloro-2-(4-fluorophenyl)quinazoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux, altering the levels of various metabolites within the cell. These changes can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, 4,7-Dichloro-2-(4-fluorophenyl)quinazoline is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. For example, its accumulation in tumor tissues can enhance its therapeutic effects .
Subcellular Localization
The subcellular localization of 4,7-Dichloro-2-(4-fluorophenyl)quinazoline is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For instance, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect signaling pathways .
属性
IUPAC Name |
4,7-dichloro-2-(4-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2/c15-9-3-6-11-12(7-9)18-14(19-13(11)16)8-1-4-10(17)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGQLOFTQOEPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679739 | |
| Record name | 4,7-Dichloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-41-8 | |
| Record name | 4,7-Dichloro-2-(4-fluorophenyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dichloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)
![[1-(2,6-Difluorophenyl)cyclobutyl]methylamine](/img/structure/B1453249.png)

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)
![1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1453252.png)
![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)





